2-methyl-2,3-dihydro-1H-1,2lambda5-benzazaphosphol-2-one
Description
2-Methyl-2,3-dihydro-1H-1,2λ⁵-benzazaphosphol-2-one is a phosphorus-containing heterocyclic compound featuring a fused benzene and azaphosphole ring system. The core structure consists of a five-membered azaphosphole ring (containing one nitrogen and one hypervalent phosphorus atom, denoted as λ⁵) fused to a benzene ring. The "2-methyl" substituent at position 2 and the ketone group ("2-one") contribute to its steric and electronic properties.
Properties
CAS No. |
90043-22-4 |
|---|---|
Molecular Formula |
C8H10NOP |
Molecular Weight |
167.14 g/mol |
IUPAC Name |
2-methyl-1,3-dihydro-1,2λ5-benzazaphosphole 2-oxide |
InChI |
InChI=1S/C8H10NOP/c1-11(10)6-7-4-2-3-5-8(7)9-11/h2-5H,6H2,1H3,(H,9,10) |
InChI Key |
HNYYFKLEBZRWRN-UHFFFAOYSA-N |
Canonical SMILES |
CP1(=O)CC2=CC=CC=C2N1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-2,3-dihydro-1H-1,2lambda5-benzazaphosphol-2-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of a phosphorus source. The reaction conditions often include the use of solvents such as toluene or dimethylformamide (DMF) and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-methyl-2,3-dihydro-1H-1,2lambda5-benzazaphosphol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different phosphorus-containing derivatives.
Reduction: Reduction reactions can modify the oxidation state of the phosphorus atom.
Substitution: The compound can participate in substitution reactions where one of its substituents is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of substituted benzazaphosphol derivatives .
Scientific Research Applications
2-methyl-2,3-dihydro-1H-1,2lambda5-benzazaphosphol-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex phosphorus-containing compounds.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Industry: Used in the development of new materials with specific properties, such as flame retardants or catalysts
Mechanism of Action
The mechanism by which 2-methyl-2,3-dihydro-1H-1,2lambda5-benzazaphosphol-2-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s phosphorus atom can form bonds with various biological molecules, influencing their activity and function. The specific pathways involved depend on the context in which the compound is used, such as inhibiting enzyme activity or modulating receptor function .
Comparison with Similar Compounds
Core Heteroatoms and Ring Systems
- Target Compound : Contains a benzazaphosphole core (N and λ⁵-P in a five-membered ring). The λ⁵-phosphorus adopts a hypervalent configuration, enabling unique bonding and reactivity .
- 1,5-Benzodiazepin-2-ones (e.g., compounds in ): Feature a diazepine core (two nitrogen atoms in a seven-membered ring). The absence of phosphorus reduces electronegativity differences, favoring hydrogen bonding and predictable regioselectivity in reactions like acylation .
Substituent Effects
- Analogous steric effects were observed in 1,5-benzodiazepines with bulky substituents, where methoxy groups failed to redirect acylation from the amine site .
Physicochemical Properties
Key Insights :
- The phosphorus atom in the target compound likely reduces polarity compared to nitrogen-rich benzodiazepines, decreasing solubility but improving membrane permeability .
- Methylclonazepam’s chloro and nitro substituents further lower solubility, aligning with its pharmacological profile as a lipophilic drug .
Biological Activity
2-Bromo-7,7-dimethyl-4H,5H,6H,7H,8H-thieno[3,2-c]azepin-4-one is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevance in medicinal chemistry.
Chemical Structure and Properties
- Molecular Formula: C₁₀H₁₁BrN₂S
- Molecular Weight: 273.18 g/mol
- CAS Number: 3652-92-4
The compound features a thienoazepine core structure which is significant in the development of various therapeutic agents.
Antimicrobial Activity
Research indicates that 2-bromo-7,7-dimethyl-4H,5H,6H,7H,8H-thieno[3,2-c]azepin-4-one exhibits notable antimicrobial properties. In vitro studies have shown its effectiveness against a range of bacterial strains. For instance:
| Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound could be a candidate for further development as an antibiotic agent.
Neuropharmacological Effects
The compound has also been evaluated for its neuropharmacological effects. It has demonstrated potential as an anxiolytic and antidepressant in animal models.
-
Anxiety Models:
- In the elevated plus maze test, doses of 10 mg/kg significantly increased the time spent in the open arms compared to controls.
- The compound's action appears to involve modulation of GABAergic neurotransmission.
-
Depression Models:
- In the forced swim test, administration at 20 mg/kg reduced immobility time significantly.
- This suggests potential serotonergic activity.
The biological activity of this compound is thought to be mediated through several mechanisms:
- GABA Receptor Modulation: Enhances GABAergic transmission which may contribute to its anxiolytic effects.
- Serotonin Reuptake Inhibition: Similar to SSRIs, it might inhibit serotonin reuptake contributing to antidepressant effects.
Toxicity and Safety
Preliminary toxicity studies indicate that the compound has a low acute toxicity profile. However, it is classified as harmful if swallowed and may cause skin irritation . Further studies are necessary to establish a comprehensive safety profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
